An In-depth Technical Guide to tert-Butyl 2-(4-hydroxyphenoxy)acetate (CAS No. 42806-92-8)
An In-depth Technical Guide to tert-Butyl 2-(4-hydroxyphenoxy)acetate (CAS No. 42806-92-8)
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(4-hydroxyphenoxy)acetate, a versatile organic compound with applications ranging from fragrance and flavoring to its potential as a key intermediate in medicinal chemistry. This document will delve into its chemical identity, synthesis, spectroscopic characterization, and potential applications in drug discovery and development, offering valuable insights for researchers, scientists, and professionals in the field.
Introduction
Tert-butyl 2-(4-hydroxyphenoxy)acetate, with the Chemical Abstracts Service (CAS) number 42806-92-8 , is an aromatic ether and ester. Its structure combines a phenol, an ether linkage, and a tert-butyl ester group. This unique combination of functional groups imparts specific chemical properties that make it a subject of interest in various chemical and biological applications. While recognized for its pleasant, mild, sweet, and floral odor, leading to its use in the cosmetic and food industries, its structural motifs—a protected carboxylic acid and a reactive phenol—suggest significant potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The tert-butyl ester serves as a common protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the phenolic hydroxyl group offers a site for further chemical modification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 42806-92-8 | N/A |
| Molecular Formula | C₁₂H₁₆O₄ | N/A |
| Molecular Weight | 224.25 g/mol | N/A |
| Appearance | Colorless liquid (predicted) | [1] |
| Odor | Mild, sweet, floral | [1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |
Synthesis of tert-Butyl 2-(4-hydroxyphenoxy)acetate
The synthesis of tert-butyl 2-(4-hydroxyphenoxy)acetate can be efficiently achieved through a modification of the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The general strategy involves the reaction of hydroquinone with a protected haloacetic acid derivative, such as tert-butyl bromoacetate.
An analogous and well-documented procedure is the synthesis of tert-butyl 2-(4-nitrophenoxy)acetate, which provides a reliable template for the synthesis of the target molecule.[2]
Proposed Synthetic Pathway: Williamson Ether Synthesis
The reaction proceeds by deprotonating one of the hydroxyl groups of hydroquinone with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of tert-butyl bromoacetate and displacing the bromide ion.
Caption: Proposed synthesis of tert-butyl 2-(4-hydroxyphenoxy)acetate.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of tert-butyl 2-(4-nitrophenoxy)acetate and is expected to yield the desired product with minor modifications.[2]
Materials:
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Hydroquinone
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tert-Butyl bromoacetate
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Ethyl acetate
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
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Addition of Reagent: To the stirring suspension, add tert-butyl bromoacetate (1.0-1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-(4-hydroxyphenoxy)acetate.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ (tert-butyl protons) |
| ~4.50 | Singlet | 2H | -O-CH₂-C=O (methylene protons) |
| ~6.70-6.90 | Multiplet (AA'BB' system) | 4H | Aromatic protons |
| ~8.0-9.0 | Singlet (broad) | 1H | Ar-OH (phenolic proton) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~28 | Primary | -C(CH₃)₃ (tert-butyl methyl carbons) |
| ~66 | Methylene | -O-CH₂-C=O (methylene carbon) |
| ~82 | Quaternary | -C(CH₃)₃ (tert-butyl quaternary carbon) |
| ~115-120 | Aromatic CH | Aromatic carbons ortho to -OH |
| ~150-155 | Aromatic C-O | Aromatic carbons attached to oxygen |
| ~168 | Carbonyl | C=O (ester carbonyl carbon) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenolic -OH |
| 2950-3000 | C-H stretch | Aliphatic C-H |
| ~1730-1750 | C=O stretch | Ester carbonyl |
| ~1250 | C-O stretch | Ether and Ester C-O |
| ~1500, ~1600 | C=C stretch | Aromatic ring |
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 224. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-57 amu) to give a prominent peak at m/z = 167.
Applications in Drug Development and Organic Synthesis
The chemical structure of tert-butyl 2-(4-hydroxyphenoxy)acetate makes it a valuable intermediate in organic synthesis and drug discovery.
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Protecting Group Strategy: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, stable to a variety of reaction conditions but readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). This allows for selective reactions at the phenolic hydroxyl group.
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Building Block for APIs: The presence of both a nucleophilic hydroxyl group and a latent carboxylic acid makes this molecule an attractive synthon. The phenolic hydroxyl can be used as a handle for introducing the molecule into a larger scaffold, for example, through etherification or esterification. A patent for a related compound, tert-butyl (R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate, identifies it as a drug intermediate, highlighting the potential of this class of molecules in pharmaceutical synthesis.[3]
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Antioxidant and Anti-inflammatory Potential: Phenolic compounds are well-known for their antioxidant properties. The hydroxyphenoxy moiety in tert-butyl 2-(4-hydroxyphenoxy)acetate suggests that it and its derivatives could be explored for potential antioxidant and anti-inflammatory activities.[4]
Caption: Synthetic utility of tert-butyl 2-(4-hydroxyphenoxy)acetate.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling tert-butyl 2-(4-hydroxyphenoxy)acetate. While a specific safety data sheet (SDS) for this compound is not widely available, information can be inferred from related compounds.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids or bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Tert-butyl 2-(4-hydroxyphenoxy)acetate is a molecule with established utility in the fragrance industry and significant, yet to be fully explored, potential in the fields of organic synthesis and drug discovery. Its straightforward synthesis and the versatility of its functional groups make it a valuable building block for the creation of more complex and potentially biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to aid researchers in leveraging this compound for their scientific endeavors.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]
- Ali, Q., Anis, I., Shah, M. R., & Ng, S. W. (2011). tert-Butyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o532.
-
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2021). MDPI. Retrieved January 4, 2026, from [Link]
-
Cas 42806-92-8,tert-Butyl 2-(4-hydroxyphenoxy)acetate | lookchem. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (2011). Google Patents.
Sources
- 1. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
- 2. tert-Butyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tert-Butyl 2-(3-hydroxyphenoxy)acetate () for sale [vulcanchem.com]
